3-(4-Chlorobenzenesulfonyl)-6-fluoro-4-(morpholin-4-yl)quinoline
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Overview
Description
3-(4-Chlorobenzenesulfonyl)-6-fluoro-4-(morpholin-4-yl)quinoline is a synthetic organic compound that belongs to the quinoline family This compound is characterized by the presence of a chlorobenzenesulfonyl group, a fluorine atom, and a morpholine ring attached to the quinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorobenzenesulfonyl)-6-fluoro-4-(morpholin-4-yl)quinoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Attachment of the Chlorobenzenesulfonyl Group: This step involves the sulfonylation of the quinoline core using 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Incorporation of the Morpholine Ring: The morpholine ring can be introduced through nucleophilic substitution reactions using morpholine and appropriate leaving groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorobenzenesulfonyl)-6-fluoro-4-(morpholin-4-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the quinoline core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Morpholine, triethylamine, chloroform.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield dihydroquinoline derivatives.
Scientific Research Applications
3-(4-Chlorobenzenesulfonyl)-6-fluoro-4-(morpholin-4-yl)quinoline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Chlorobenzenesulfonyl)-6-fluoro-4-(morpholin-4-yl)quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorobenzenesulfonyl)-6,7-dimethoxy-4-(morpholin-4-yl)quinoline
- 4-(4-Chlorobenzenesulfonyl)-2-(2-fluorophenyl)-N-[3-(morpholin-4-yl)propyl]-1,3-oxazol-5-amine
Uniqueness
3-(4-Chlorobenzenesulfonyl)-6-fluoro-4-(morpholin-4-yl)quinoline is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The combination of the chlorobenzenesulfonyl group and the morpholine ring also contributes to its distinct properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-[3-(4-chlorophenyl)sulfonyl-6-fluoroquinolin-4-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN2O3S/c20-13-1-4-15(5-2-13)27(24,25)18-12-22-17-6-3-14(21)11-16(17)19(18)23-7-9-26-10-8-23/h1-6,11-12H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHKAFBKAMPSADX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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